molecular formula C17H25NO4 B2382715 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid CAS No. 1336889-00-9

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid

Cat. No.: B2382715
CAS No.: 1336889-00-9
M. Wt: 307.39
InChI Key: BBLQLQNIDJOGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is an organic compound that features a tert-butyl group and a Boc-protected amino group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino group.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

    Substitution: The tert-butyl group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include strong acids or bases, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is used in various fields of scientific research:

    Chemistry: As an intermediate in organic synthesis and the development of new compounds.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, which can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-amino)-2-phenylacetic acid: Lacks the tert-butyl group, making it less bulky.

    2-(Boc-amino)-2-(4-methyl-phenyl)acetic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric properties.

Uniqueness

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is unique due to the presence of both the Boc-protected amino group and the bulky tert-butyl-phenyl group. This combination provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLQLQNIDJOGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336889-00-9
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.